molecular formula C7H11NO B13748529 Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]

Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]

Cat. No.: B13748529
M. Wt: 125.17 g/mol
InChI Key: BSSFSDOTNQZMNP-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,5-7oxa2azabicyclo[2.2.1]heptane] is a complex organic compound with the molecular formula C7H11NO and a molecular weight of 125.16834 g/mol . This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to an oxaazabicycloheptane system. The spiro configuration imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopropane-1,5-7oxa2azabicyclo[2.2.1]heptane] typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spiro structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Spiro[cyclopropane-1,5-7oxa2azabicyclo[2.2.1]heptane] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,5-7oxa2azabicyclo[2.2.1]heptane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Spiro[cyclopropane-1,5-7oxa2azabicyclo[2.2.1]heptane] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[cyclopropane-1,5-7oxa2azabicyclo[2.2.1]heptane] involves its interaction with specific molecular targets. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,5-7oxa2azabicyclo[2.2.1]heptane] analogs : Compounds with similar spiro structures but different substituents.
  • Spiro[cyclopropane-1,5- 7oxa2azabicyclo[2.2.1]heptane] derivatives : Modified versions of the compound with additional functional groups .

Uniqueness

Spiro[cyclopropane-1,5-7oxa2azabicyclo[2.2.1]heptane] is unique due to its specific spiro configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can interact with molecular targets in ways that other compounds cannot .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

spiro[7-oxa-2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]

InChI

InChI=1S/C7H11NO/c1-2-7(1)3-6-8-4-5(7)9-6/h5-6,8H,1-4H2

InChI Key

BSSFSDOTNQZMNP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3NCC2O3

Origin of Product

United States

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